molecular formula C18H22N2O4S B13364598 [2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 852545-48-3

[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13364598
CAS No.: 852545-48-3
M. Wt: 362.4 g/mol
InChI Key: JGGLJBZLPIRDPG-UHFFFAOYSA-N
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Description

2-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a pyrrole ring substituted with a methoxyethyl group, dimethyl groups, and a nicotinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the pyrrole derivative with 2-(methylthio)nicotinic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl or methylthio groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrrole ring.

    Reduction: Reduced forms of the ester and pyrrole ring.

    Substitution: New derivatives with different alkyl or aryl groups.

Scientific Research Applications

2-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl acetate: Similar in having a methoxyethyl group but differs in its ester functionality.

    2-Methoxyethyl acrylate: Contains a methoxyethyl group and an acrylate ester, used in polymer synthesis.

    2-Methoxyethanol: A simpler compound with a methoxyethyl group, used as a solvent.

Uniqueness

2-(1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of a pyrrole ring, methoxyethyl group, and nicotinate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

CAS No.

852545-48-3

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C18H22N2O4S/c1-12-10-15(13(2)20(12)8-9-23-3)16(21)11-24-18(22)14-6-5-7-19-17(14)25-4/h5-7,10H,8-9,11H2,1-4H3

InChI Key

JGGLJBZLPIRDPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)COC(=O)C2=C(N=CC=C2)SC

solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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